molecular formula C12H19NO3 B1531807 tert-butyl (3S,4R)-3-hydroxy-4-(prop-1-yn-1-yl)pyrrolidine-1-carboxylate CAS No. 2165692-37-3

tert-butyl (3S,4R)-3-hydroxy-4-(prop-1-yn-1-yl)pyrrolidine-1-carboxylate

Cat. No. B1531807
M. Wt: 225.28 g/mol
InChI Key: KQKBXEZBYOVDDV-NXEZZACHSA-N
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Description

Tert-butyl (3S,4R)-3-hydroxy-4-(prop-1-yn-1-yl)pyrrolidine-1-carboxylate, also known as tert-butyl 3-hydroxy-4-propargylpyrrolidine-1-carboxylate (t-Bu-3HPA) is a synthetic compound that is used in various scientific research applications. It is a derivative of pyrrolidine, a five-membered cyclic amine, which is a nitrogen-containing heterocyclic compound. The compound has a chiral center with two optical isomers, 3S,4R and 3R,4S, and is produced in a racemic mixture. It is used in a variety of chemical reactions including Wittig reactions and Diels-Alder reactions.

Scientific Research Applications

Synthesis of Complex Molecules

This compound serves as a building block in the synthesis of complex organic molecules. For example, it has been utilized in the creation of trisubstituted pyrrolidin-2-ones, highlighting its versatility in constructing cyclic and acyclic structures with potential biological activity (Weber et al., 1995). This underlines the compound's significance in developing pharmaceuticals and other organic compounds.

Catalysis and Chemical Reactions

The compound plays a crucial role in catalyzed chemical reactions, such as the palladium-catalyzed coupling reactions, which are fundamental in creating diverse organic compounds with various functional groups (Wustrow & Wise, 1991). This demonstrates its utility in facilitating complex chemical transformations essential for synthetic chemistry.

Asymmetric Synthesis

It is also instrumental in asymmetric synthesis, providing a pathway to chiral compounds that are of great interest in the development of drugs and other active molecules. The enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines showcases its application in producing compounds with high stereochemical purity, which is vital for pharmaceutical applications (Chung et al., 2005).

Material Science and Photoluminescence

In material science, derivatives of this compound have been explored for their potential in photoluminescent materials and electrochromic devices. For instance, the study of singlet oxygen reactions of pyrrole carboxylic acid tert-butyl esters could lead to novel materials with specific optical properties (Wasserman et al., 2004).

Drug Development and Medicinal Chemistry

While the focus is on the compound's synthetic applications, its derivatives and related compounds have shown promise in medicinal chemistry, particularly in anti-inflammatory and analgesic activities. This highlights the potential of such compounds in the development of new therapeutic agents (Ikuta et al., 1987).

properties

IUPAC Name

tert-butyl (3S,4R)-3-hydroxy-4-prop-1-ynylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-5-6-9-7-13(8-10(9)14)11(15)16-12(2,3)4/h9-10,14H,7-8H2,1-4H3/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKBXEZBYOVDDV-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1CN(CC1O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#C[C@@H]1CN(C[C@H]1O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (3S,4R)-3-hydroxy-4-(prop-1-yn-1-yl)pyrrolidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (3S,4R)-3-hydroxy-4-(prop-1-yn-1-yl)pyrrolidine-1-carboxylate
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tert-butyl (3S,4R)-3-hydroxy-4-(prop-1-yn-1-yl)pyrrolidine-1-carboxylate
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tert-butyl (3S,4R)-3-hydroxy-4-(prop-1-yn-1-yl)pyrrolidine-1-carboxylate
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tert-butyl (3S,4R)-3-hydroxy-4-(prop-1-yn-1-yl)pyrrolidine-1-carboxylate
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tert-butyl (3S,4R)-3-hydroxy-4-(prop-1-yn-1-yl)pyrrolidine-1-carboxylate
Reactant of Route 6
tert-butyl (3S,4R)-3-hydroxy-4-(prop-1-yn-1-yl)pyrrolidine-1-carboxylate

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